molecular formula C19H19FN6O B3007868 5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2379976-26-6

5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B3007868
CAS No.: 2379976-26-6
M. Wt: 366.4
InChI Key: MGUKZJDZJBOXIN-UHFFFAOYSA-N
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Description

5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, imidazole, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the fluorine and phenyl substituents but differ in the core structure and additional functional groups.

    1-methyl-1H-imidazole derivatives: These compounds feature the imidazole ring but may lack the pyrimidine core and other substituents.

Uniqueness

5-fluoro-4-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its specific combination of functional groups and the resulting properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-11-15(23-13-24)19(27)26-9-7-25(8-10-26)18-16(20)17(21-12-22-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUKZJDZJBOXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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